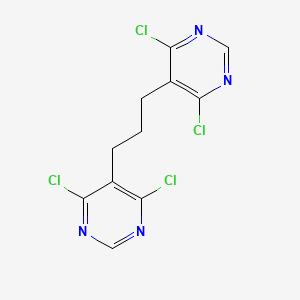
5,5'-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine): is a chemical compound that features a propane-1,3-diyl bridge connecting two 4,6-dichloropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) typically involves the reaction of 4,6-dichloropyrimidine with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine rings. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is possible that the pyrimidine rings could undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms on the pyrimidine rings.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and other polar aprotic solvents are commonly used.
Catalysts: Bases like potassium carbonate or sodium hydroxide can facilitate substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include derivatives where the chlorine atoms are replaced by other functional groups such as amines or thiols.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmaceutical Research: The compound and its derivatives may exhibit biological activity, making them candidates for drug discovery and development.
Industry:
Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) exerts its effects is primarily through its ability to undergo substitution reactions. The chlorine atoms on the pyrimidine rings can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparison with Similar Compounds
- 5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde)
- 5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde)
- Diethyl 5,5’-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylate)
Comparison:
- Structural Differences: While these compounds share a similar propane-1,3-diyl or propane-2,2-diyl bridge, the functional groups attached to the aromatic rings differ, leading to variations in their chemical properties and reactivity.
- Unique Properties: 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) is unique due to the presence of chlorine atoms on the pyrimidine rings, which allows for specific substitution reactions that may not be possible with other similar compounds.
Properties
CAS No. |
133500-25-1 |
|---|---|
Molecular Formula |
C11H8Cl4N4 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
4,6-dichloro-5-[3-(4,6-dichloropyrimidin-5-yl)propyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl4N4/c12-8-6(9(13)17-4-16-8)2-1-3-7-10(14)18-5-19-11(7)15/h4-5H,1-3H2 |
InChI Key |
KGIPQQYQDXFYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCCC2=C(N=CN=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















